2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a complex organic compound that features a benzamide core substituted with bromine, dichlorobenzoxazole, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Amidation: The final step involves the formation of the amide bond by reacting the brominated benzoxazole derivative with 2-methylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts with boronic acids or esters under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield various substituted benzamides, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzoxazole core can engage in hydrogen bonding and π-π stacking interactions, while the bromine atom can participate in halogen bonding, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]benzamide
- 2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-ethylphenyl]benzamide
- 2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-isopropylphenyl]benzamide
Uniqueness
The uniqueness of 2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both bromine and dichlorobenzoxazole groups provides a distinctive combination of electronic and steric properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrCl2N2O2/c1-11-6-7-12(21-26-18-10-13(23)9-16(24)19(18)28-21)8-17(11)25-20(27)14-4-2-3-5-15(14)22/h2-10H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIVPKDVQWQXQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.